Cas no 2416236-00-3 (6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride)

6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- EN300-26677586
- 6-(Piperidin-1-ylmethyl)pyridin-3-amine;dihydrochloride
- 6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride
- 2416236-00-3
- 6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride
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- MDL: MFCD32858581
- インチ: 1S/C11H17N3.2ClH/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;;/h4-5,8H,1-3,6-7,9,12H2;2*1H
- InChIKey: AGAQBQFYZNTCKE-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CC2C=CC(=CN=2)N)CCCCC1
計算された属性
- 精确分子量: 263.0956030g/mol
- 同位素质量: 263.0956030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26677586-0.5g |
6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride |
2416236-00-3 | 95.0% | 0.5g |
$758.0 | 2025-03-20 | |
Enamine | EN300-26677586-5.0g |
6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride |
2416236-00-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-20 | |
Enamine | EN300-26677586-1.0g |
6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride |
2416236-00-3 | 95.0% | 1.0g |
$971.0 | 2025-03-20 | |
Enamine | EN300-26677586-2.5g |
6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride |
2416236-00-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-20 | |
Enamine | EN300-26677586-10.0g |
6-[(piperidin-1-yl)methyl]pyridin-3-amine dihydrochloride |
2416236-00-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-20 | |
Aaron | AR028Z0E-2.5g |
6-[(piperidin-1-yl)methyl]pyridin-3-aminedihydrochloride |
2416236-00-3 | 95% | 2.5g |
$2642.00 | 2025-02-17 | |
1PlusChem | 1P028YS2-50mg |
6-[(piperidin-1-yl)methyl]pyridin-3-aminedihydrochloride |
2416236-00-3 | 95% | 50mg |
$332.00 | 2024-05-21 | |
Aaron | AR028Z0E-250mg |
6-[(piperidin-1-yl)methyl]pyridin-3-aminedihydrochloride |
2416236-00-3 | 95% | 250mg |
$687.00 | 2025-02-17 | |
Aaron | AR028Z0E-1g |
6-[(piperidin-1-yl)methyl]pyridin-3-aminedihydrochloride |
2416236-00-3 | 95% | 1g |
$1361.00 | 2025-02-17 | |
1PlusChem | 1P028YS2-2.5g |
6-[(piperidin-1-yl)methyl]pyridin-3-aminedihydrochloride |
2416236-00-3 | 95% | 2.5g |
$2414.00 | 2024-05-21 |
6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
6-(piperidin-1-yl)methylpyridin-3-amine dihydrochlorideに関する追加情報
6-(Piperidin-1-yl)methylpyridin-3-amine Dihydrochloride: A Comprehensive Overview
The compound 6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride (CAS No. 2416236-00-3) is a significant molecule in the field of organic chemistry and pharmacology. This compound, often referred to as DMPA dihydrochloride, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyridine ring substituted with a piperidine group at the 6-position and an amino group at the 3-position, with the entire structure neutralized by two hydrochloric acid molecules. This combination of functional groups imparts DMPA dihydrochloride with versatile chemical and biological properties.
Recent studies have highlighted the importance of DMPA dihydrochloride in the context of neurotransmitter modulation. The piperidine moiety, a six-membered ring containing one nitrogen atom, contributes to the molecule's ability to interact with various biological systems. Specifically, researchers have explored its role in modulating dopamine reuptake, a process critical in treating conditions such as depression and Parkinson's disease. The pyridine ring, on the other hand, enhances the molecule's stability and bioavailability, making it a promising candidate for drug delivery systems.
In terms of synthesis, DMPA dihydrochloride is typically prepared through a multi-step process involving nucleophilic substitution and acid-base neutralization. The reaction begins with the synthesis of 6-(piperidin-1-yl)methylpyridin-3-amine, which is then subjected to hydrochloric acid treatment to form the dihydrochloride salt. This method ensures high purity and consistency in the final product, which is essential for pharmaceutical applications.
The pharmacokinetic profile of DMPA dihydrochloride has been extensively studied, revealing favorable absorption and distribution characteristics. Preclinical trials indicate that the compound exhibits moderate solubility in aqueous solutions and demonstrates efficient uptake across cellular membranes. These properties are advantageous for designing dosage forms that ensure sustained drug release and optimal therapeutic efficacy.
One of the most exciting developments involving DMPA dihydrochloride is its potential application in anti-cancer therapies. Recent research has shown that this compound can inhibit the growth of certain cancer cell lines by targeting key enzymes involved in cell proliferation. Additionally, its ability to cross the blood-brain barrier makes it a compelling candidate for treating brain tumors, an area where conventional chemotherapy often falls short.
Another notable application of DMPA dihydrochloride lies in its use as a building block for more complex molecules. Its modular structure allows chemists to introduce additional functional groups, thereby expanding its utility in drug discovery programs. For instance, substituting the piperidine group with other nitrogen-containing heterocycles has led to derivatives with enhanced selectivity and potency against specific biological targets.
From an environmental standpoint, the synthesis and disposal of DMPA dihydrochloride have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its manufacturing process, reducing waste generation and energy consumption. Furthermore, studies on its biodegradability indicate that it undergoes rapid degradation under aerobic conditions, further mitigating concerns related to environmental persistence.
In conclusion, 6-(piperidin-1-yl)methylpyridin-3-amine dihydrochloride (CAS No. 2416236-00-3) stands out as a versatile and promising compound with applications spanning drug development, neurotransmitter modulation, and anti-cancer therapy. Its unique chemical structure, coupled with favorable pharmacokinetic properties, positions it as a valuable asset in both academic research and industrial settings. As ongoing studies continue to uncover new insights into its biological activity and therapeutic potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
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